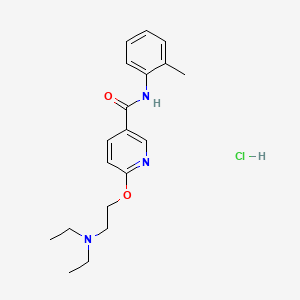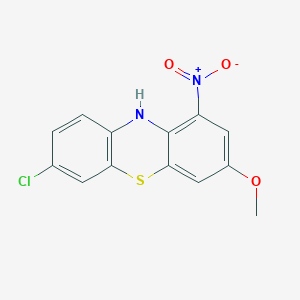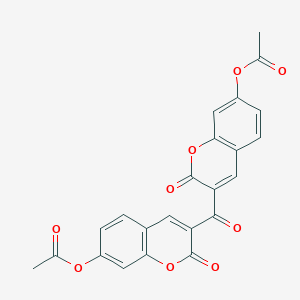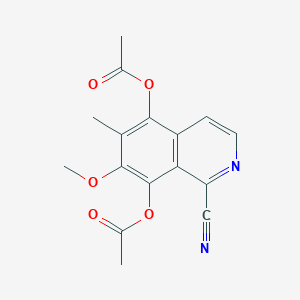
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a cyano group, a methoxy group, and two acetate groups attached to the isoquinoline core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Bischler-Napieralski reaction, where an amide is cyclized to form the isoquinoline ring.
Introduction of Functional Groups: The cyano, methoxy, and methyl groups can be introduced through various substitution reactions. For example, the methoxy group can be added via methylation using reagents like methyl iodide.
Acetylation: The final step involves the acetylation of the isoquinoline derivative to introduce the acetate groups. This can be achieved using acetic anhydride in the presence of a catalyst like pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon.
科学研究应用
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The methoxy and acetate groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate can be compared with other isoquinoline derivatives, such as:
1-Methylisoquinoline: Similar in structure but lacks the cyano and acetate groups, resulting in different chemical and biological properties.
Quinoline: While structurally related, quinoline lacks the additional functional groups present in the isoquinoline derivatives, leading to different reactivity and applications.
Ethylene glycol dinitrate: Though not an isoquinoline, it shares some functional group similarities, such as the presence of nitrate groups, but has different applications and properties.
属性
CAS 编号 |
76177-31-6 |
|---|---|
分子式 |
C16H14N2O5 |
分子量 |
314.29 g/mol |
IUPAC 名称 |
(8-acetyloxy-1-cyano-7-methoxy-6-methylisoquinolin-5-yl) acetate |
InChI |
InChI=1S/C16H14N2O5/c1-8-14(22-9(2)19)11-5-6-18-12(7-17)13(11)16(15(8)21-4)23-10(3)20/h5-6H,1-4H3 |
InChI 键 |
RXXBVQMOCKZLSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C(=NC=C2)C#N)C(=C1OC)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


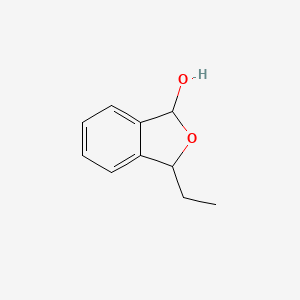
![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)

![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)



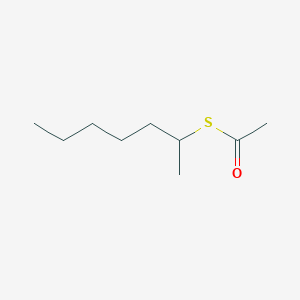
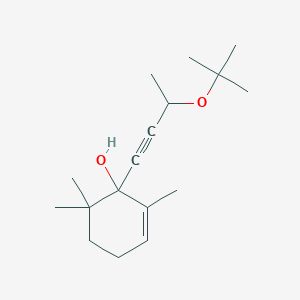
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
